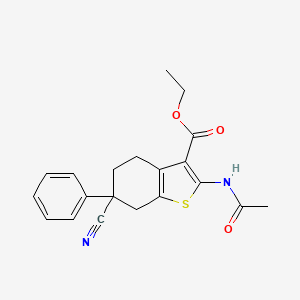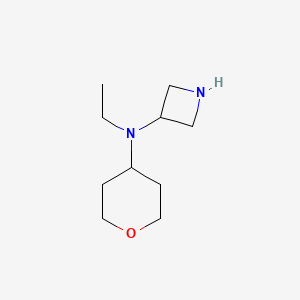![molecular formula C27H32N2O2 B14962964 3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B14962964.png)
3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the cyclohexane and pyrazinoquinoline intermediates, followed by their spirocyclization under controlled conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, reduced spirocyclic compounds, and functionalized aromatic compounds.
Applications De Recherche Scientifique
3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,2-dimethylcyclohexane: A similar cycloalkane with different substituents.
1,2-Dimethylcyclohexane: Another cycloalkane with a simpler structure.
1,4-Dimethylbenzene: An aromatic compound with similar methyl substitutions.
Uniqueness
3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C27H32N2O2 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
3-(2,3-dimethylphenyl)-5',5'-dimethylspiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C27H32N2O2/c1-18-8-7-11-21(19(18)2)28-12-13-29-22-10-6-5-9-20(22)14-27(23(29)17-28)24(30)15-26(3,4)16-25(27)31/h5-11,23H,12-17H2,1-4H3 |
Clé InChI |
DWQLFVMUFOZMOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCN3C(C2)C4(CC5=CC=CC=C53)C(=O)CC(CC4=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962881.png)
![N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14962898.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962904.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962916.png)
![azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone](/img/structure/B14962918.png)


![9-(furan-2-yl)-4-(3-methylbutyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962928.png)

![(Cyclopropylmethyl)[2-hydroxy-3-(2-methylpropoxy)propyl][(5-methylfuran-2-YL)methyl]amine](/img/structure/B14962942.png)
![2',4'-Dimethyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962945.png)
![Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14962946.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14962971.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14962977.png)
